molecular formula C21H20BrN3OS B2694735 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-86-3

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2694735
CAS No.: 1113122-86-3
M. Wt: 442.38
InChI Key: GFJHGYFHINTNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic pyrido-pyrimidinone core substituted with a benzyl group at position 6 and a 3-bromobenzylthio moiety at position 2. This structure combines a lipophilic benzyl group with a brominated aromatic thioether, which may enhance binding affinity to biological targets such as G-protein-coupled receptors (GPRs) or bromodomains (BRDs) .

Properties

IUPAC Name

6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJHGYFHINTNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Thioether formation: The 3-bromobenzylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a bromobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, pyrido[4,3-d]pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A study demonstrated that modifications in the structure of these compounds could enhance their cytotoxic effects against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives are known to possess broad-spectrum antibacterial and antifungal properties. The presence of the thioether group in 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may contribute to its effectiveness against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with a pyrimidine backbone have been shown to exhibit anti-inflammatory effects by modulating inflammatory pathways. The specific compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory conditions .

Enzyme Inhibition

The mechanism of action for many pyrimidine derivatives involves the inhibition of key enzymes associated with disease pathways. For example, the inhibition of inosine monophosphate dehydrogenase (IMPDH) has been linked to the anticancer activity of certain pyrimidine compounds. The structural features of this compound may enhance its binding affinity to such targets .

Interaction with Cellular Pathways

Studies have shown that this compound can influence various cellular pathways involved in apoptosis and cell proliferation. Its interaction with specific receptors or enzymes can lead to altered signaling cascades that promote therapeutic effects .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyrimidine ring : Utilizing precursors that undergo cyclization reactions.
  • Thioether formation : Introducing the thio group via nucleophilic substitution reactions.
  • Bromination : Selective bromination at specific positions to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against MRSA with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro by 50% at concentrations of 20 µM.

These findings underscore the potential of this compound as a versatile scaffold for drug development.

Mechanism of Action

The mechanism of action of 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cellular membranes: Leading to cell death or altered cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Reported Activity/EC50 Key Reference
6-Benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6-Benzyl, 2-(3-bromobenzylthio) ~431* Not explicitly reported [Synthetic analogs in 14, 18]
6-Benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6-Benzyl, 2-(methylthio) 241.30 N/A (structural analog)
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one 7-Alkanoyl, thieno-fused core Variable BRD3 binding affinity (HTRF)
6-(3-Fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl]-analog 6-(3-Fluorobenzoyl), 2-(trifluoromethylbenzyl) 431.39 N/A (structural analog)
GPR119 Modulators (6-substituted) Variable 6-substituents ~240–430 EC50: 50 nM – 14,000 nM

*Estimated based on similar analogs .

Key Observations:

Substituent Impact on Activity :

  • The 3-bromobenzylthio group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like methylthio (e.g., 2-(methylthio) analog, MW 197.26) .
  • Halogenation : Bromine’s electron-withdrawing nature and larger atomic radius compared to fluorine (as in ’s 3-fluorobenzoyl analog) could improve target binding via halogen bonding or hydrophobic interactions .
  • Thioether vs. Ether Linkages : The thioether group in the target compound may offer greater metabolic stability than oxygen-based linkages, though this requires experimental validation .

Core Modifications: Compounds with a thieno-fused core (e.g., ) showed BRD3 binding affinity, highlighting the importance of the bicyclic scaffold.

GPR119 Agonist Potential: 6-Substituted analogs (e.g., ) demonstrated EC50 values as low as 50 nM, suggesting that the target compound’s 6-benzyl group may retain activity in this range. The 3-bromobenzylthio substituent could further optimize potency or pharmacokinetics .

Table 2: Physicochemical Properties

Compound Name Molecular Formula logP* (Predicted) Solubility (Predicted) Synthetic Route
Target Compound C22H20BrN3OS ~4.2 Low (aqueous) Aza-Wittig reaction + thiolation
6-Benzyl-2-(methylthio)-analog C14H15N3OS ~2.8 Moderate Aza-Wittig reaction
6-(3-Fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl]-analog C22H17F4N3O2 ~3.9 Low Multi-step alkylation

*Calculated using ChemDraw.

  • Synthetic Accessibility : The target compound’s synthesis likely requires sequential functionalization: (1) introduction of the benzyl group via alkylation or reductive amination, and (2) thiolation at position 2 using a 3-bromobenzyl mercaptan intermediate . This contrasts with simpler analogs (e.g., methylthio derivatives), which are more straightforward to prepare .

Biological Activity

The compound 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and case studies demonstrating its efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the tetrahydropyrido-pyrimidinone core followed by the introduction of the thioether and benzyl substituents. Detailed methodologies can vary, but they generally employ techniques such as refluxing in organic solvents and purification through recrystallization.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have shown MIC values ranging from 50 to 200 μg/mL against various Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) have shown that derivatives can induce apoptosis and inhibit cell proliferation. For example, one study reported an EC50 value of 32 ng/mL against tumorigenic cell lines .
  • Apoptosis Induction : Flow cytometric analysis confirmed that compounds induce apoptotic cell death in human vascular endothelial cells (HUVEC) and breast cancer cells (MCF-7) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thioether compounds related to our target compound. The results indicated that several derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics such as streptomycin and ceftazidime.

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C200Pseudomonas aeruginosa

Case Study 2: Antitumor Activity

In another investigation focused on antitumor activity, derivatives were tested against various cancer cell lines. The study highlighted the selective cytotoxicity of certain compounds towards tumorigenic cells while sparing normal cells.

Cell LineEC50 (ng/mL)Selectivity Index
MDA-MB-23128High
SK-Hep-130High
WI-38 (normal)>500Low

Structure-Activity Relationship (SAR)

The biological activity of This compound can be explained through its structure-activity relationship:

  • Substituent Effects : The presence of electron-withdrawing groups on the benzyl moiety enhances biological activity by increasing electron density at reactive sites.
  • Thioether Functionality : The thioether group appears critical for enhancing lipophilicity and cellular uptake.

Q & A

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : KI improves substitution efficiency in thioether formation .
  • Temperature control : Reflux conditions (80–120°C) balance yield and side reactions.

Q. Table 1. Synthetic Methods Comparison

StepConditionsYield (%)Reference
Thioether formationNaH/DMF, 3-bromobenzyl bromide, 0°C74–83
CyclizationHydrazine hydrate, pyridine, reflux70–85

What spectroscopic techniques confirm structure and purity?

Q. Basic

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl CH2 at δ 3.8–4.2 ppm) and confirms cyclization .
  • IR : Validates thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .
  • HPLC : Purity assessment (>95% purity using C18 columns, acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 456) confirm molecular weight .

How can discrepancies in SAR data be analyzed when modifying substituents?

Q. Advanced

  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate substituent properties (e.g., logP, steric bulk) with activity .
  • Control experiments : Compare bioactivity of analogs (e.g., 3-fluorobenzyl vs. 4-fluorophenyl derivatives) under identical assay conditions .
  • Crystallography : Resolve 3D structures to identify steric clashes or hydrogen-bonding disruptions .

What computational approaches predict target interactions, and how are docking results validated?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model binding to targets (e.g., VEGFR-2). Focus on key residues (e.g., Asp1046 in ATP-binding pocket) .
  • MD simulations : Assess stability of docked complexes (50–100 ns trajectories) to evaluate binding mode robustness .
  • Validation : Cross-check with in vitro kinase inhibition assays (IC50 values) .

What purification steps and solvent choices impact crystallization efficiency?

Q. Basic

  • Post-synthesis purification : Ethanol washes remove unreacted hydrazine; crystallization from ethyl acetate yields needle-like crystals .
  • Solvent effects : High-polarity solvents (e.g., DMF) improve solubility but reduce crystal quality. Mixed solvents (e.g., ethyl acetate/hexane) enhance crystal formation .

Q. Table 2. Solvent Impact on Crystallization

Solvent SystemCrystal Yield (%)Purity (%)
Ethyl acetate7598
DMF/Ice6095

How to design experiments assessing stability under varying pH/temperature?

Q. Advanced

  • Experimental design : Use a factorial design (pH 2–9, 25–60°C) with HPLC monitoring at intervals (0, 24, 48 hours) .
  • Analytical methods : Stability-indicating assays (e.g., LC-MS) to track degradation products (e.g., hydrolyzed thioether) .

What considerations are critical for scaling synthesis to gram quantities?

Q. Basic

  • Pilot studies : Optimize stoichiometry and solvent volumes in small batches before scaling .
  • Heating uniformity : Use jacketed reactors for consistent reflux at larger volumes .

How to resolve conflicting cytotoxicity data across cell lines?

Q. Advanced

  • Dose-response curves : Calculate IC50 values in multiple cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action .

What biological targets and assay formats are used for pyrimidine derivatives?

Q. Basic

  • Targets : Kinases (e.g., VEGFR-2), folate metabolism enzymes .
  • Assays :
    • In vitro kinase assays: Measure ATPase activity via colorimetric methods .
    • MTT assays: Quantify cell viability post-treatment .

What strategies elucidate metabolic pathways in vitro?

Q. Advanced

  • Liver microsomes : Incubate compound with NADPH-supplemented microsomes; identify metabolites via LC-MS .
  • Phase I/II metabolism : Test CYP450 isoforms (e.g., CYP3A4) and UDP-glucuronosyltransferases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.